molecular formula C8H14Cl2N4 B13463779 N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride

Cat. No.: B13463779
M. Wt: 237.13 g/mol
InChI Key: HRHUWWHLHAWAKO-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of an azetidine ring, a pyrimidine ring, and two hydrochloride groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride typically involves the reaction of azetidine derivatives with pyrimidine precursors under controlled conditions. One common method involves the N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine . The reaction conditions often include the use of palladium-catalyzed Suzuki–Miyaura cross-coupling reactions to achieve the desired product .

Industrial Production Methods

For industrial-scale production, green and cost-effective synthetic methods are preferred. These methods often employ commercially available and low-cost starting materials, such as benzylamine, and utilize industry-oriented reactions like green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while reduction can produce reduced pyrimidine compounds.

Scientific Research Applications

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(azetidin-3-yl)-2-methylpyrimidin-4-amine dihydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H14Cl2N4

Molecular Weight

237.13 g/mol

IUPAC Name

N-(azetidin-3-yl)-2-methylpyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H12N4.2ClH/c1-6-10-3-2-8(11-6)12-7-4-9-5-7;;/h2-3,7,9H,4-5H2,1H3,(H,10,11,12);2*1H

InChI Key

HRHUWWHLHAWAKO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)NC2CNC2.Cl.Cl

Origin of Product

United States

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